Niobium phosphide

Vue d'ensemble

Description

Niobium Phosphide is a semiconductor used in high power, high frequency applications and in laser diodes . It is a unique material that combines topological and conventional electronic phases, with intriguing physical properties resulting from their interplay .

Synthesis Analysis

Niobium phosphide can be synthesized by sintering powdered niobium and phosphorus . High-pressure synthesis has also been reported .

Molecular Structure Analysis

Niobium phosphide forms dark gray crystals of the tetragonal system, space group I 41md, cell parameters a = 0.3334 nm, c = 1.1378 nm, Z = 4 . The valence band is built up from three center bonds localized within Nb (3) triangles .

Chemical Reactions Analysis

Transition metal phosphides, including niobium phosphide, are emerging as effective photocatalytic materials . They have been used in the conversion of biomass and biomass derivatives .

Physical And Chemical Properties Analysis

Niobium phosphide is a dark gray crystal with a density of 6.48 g/cm³ . It is insoluble in water . Its superfast electrons demonstrate extremely large magnetoresistance .

Applications De Recherche Scientifique

Topological Weyl Semimetal State : Niobium phosphide, along with tantalum arsenide, tantalum phosphide, and niobium arsenide, has been identified as a candidate for Weyl semimetal. This state hosts exotic Weyl fermion quasiparticles and Fermi arcs, which are significant for advancing physics and materials science (Xu et al., 2015).

White Phosphorus or Dinitrogen Activation : A niobaziridine hydride complex reacting with white phosphorus can lead to a bridging diphosphorus diniobium complex. Upon reduction, this yields a terminal niobium phosphide anion. This process provides new synthesis methods for phosphaalkynes and other complex compounds (Figueroa & Cummins, 2006).

Influence on Superalloy Precipitates : Niobium phosphide is observed in NiFe-based superalloys as precipitates and insolubles, influencing the alloy's properties (Nakkalil et al., 1992).

Carbon–Phosphorus Triple Bond Formation : A borane-capped niobium phosphide anion has been used to yield the OCP− ion through reaction with carbon dioxide. This showcases the potential of niobium phosphide in complex chemical reactions (Krummenacher & Cummins, 2012).

Phosphaalkynes Synthesis : A metathetical P for O(Cl) exchange mediated by a niobium phosphide complex can generate phosphaalkynes from acid chlorides under mild conditions, highlighting its role in organic synthesis (Figueroa & Cummins, 2004).

Light Ion Irradiation Effects on Weyl Semimetal : Niobium phosphide's topological properties change after H and He ion irradiation, impacting its energy band structures and defect formation. This research offers insights into the material's response to such conditions (Fu et al., 2020).

Plasma Electrolytic Oxidation for Osseointegration : Niobium treated with Plasma Electrolytic Oxidation in electrolytes containing phosphorus and calcium demonstrates significant potential for biomedical applications like osseointegration (Pereira et al., 2018).

Catalysis and Energy Storage Applications : Various studies indicate the use of niobium phosphide in catalysis, electrochemical energy storage, and as an electrode material in supercapacitors (Wang et al., 2019); (Yan et al., 2016).

Niobium-Based Catalysts : Niobium-containing materials, including niobium phosphides, are extensively used in heterogeneous catalysis for various processes such as oxidation and fuel cell technologies (Ziolek, 2003).

Electrocatalysis for Hydrogen Evolution : Niobium phosphide nanoparticles have shown high catalytic activity and stability for the hydrogen evolution reaction in acidic solutions, relevant for proton exchange membrane-based electrolysis (Popczun et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

phosphanylidyneniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATFOCVSPXTLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

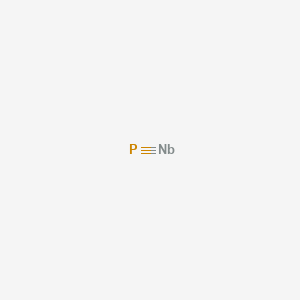

P#[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.88013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray odorless powder; [Alfa Aesar MSDS] | |

| Record name | Niobium phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Niobium phosphide | |

CAS RN |

12034-66-1 | |

| Record name | Niobium phosphide (NbP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium phosphide (NbP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium phosphide (NbP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.